molecular formula C16H15N3O4 B7695619 4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B7695619
M. Wt: 313.31 g/mol
InChI Key: NUEXXPATOFKHFU-UHFFFAOYSA-N
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Description

4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring attached to a 1,2,4-oxadiazole moiety, which is further substituted with a 3,4,5-trimethoxyphenyl group. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-20-12-8-11(9-13(21-2)14(12)22-3)15-18-16(23-19-15)10-4-6-17-7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEXXPATOFKHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the 3,4,5-trimethoxyphenyl group: This step often involves the use of 3,4,5-trimethoxybenzoyl chloride or similar reagents to introduce the trimethoxyphenyl moiety onto the oxadiazole ring.

    Coupling with pyridine: The final step involves the coupling of the substituted oxadiazole with a pyridine derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, making it a potential candidate for drug development.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

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